molecular formula C16H20N2O4S B12924139 5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil CAS No. 137897-91-7

5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil

Katalognummer: B12924139
CAS-Nummer: 137897-91-7
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: SKRGZCVXYHATRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is a synthetic organic compound that belongs to the class of uracil derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil typically involves multi-step organic reactions. The starting materials may include isopropyl derivatives, hydroxyethoxy compounds, and phenylthio reagents. Common reaction conditions involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process may include purification steps like crystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluorouracil: A well-known uracil derivative used in cancer treatment.

    6-Mercaptopurine: Another uracil analog with immunosuppressive properties.

Uniqueness

5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is unique due to its specific structural features, such as the isopropyl and phenylthio groups. These modifications can influence its biological activity and make it distinct from other uracil derivatives.

Eigenschaften

137897-91-7

Molekularformel

C16H20N2O4S

Molekulargewicht

336.4 g/mol

IUPAC-Name

1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C16H20N2O4S/c1-11(2)13-14(20)17-16(21)18(10-22-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,21)

InChI-Schlüssel

SKRGZCVXYHATRB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.